molecular formula C27H34N2O5 B8737445 DehydroIvabradine-d3 CAS No. 148870-58-0

DehydroIvabradine-d3

Cat. No.: B8737445
CAS No.: 148870-58-0
M. Wt: 466.6 g/mol
InChI Key: AQSRHFYHXNSUAO-UHFFFAOYSA-N
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Description

DehydroIvabradine-d3 is a useful research compound. Its molecular formula is C27H34N2O5 and its molecular weight is 466.6 g/mol. The purity is usually 95%.
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Properties

CAS No.

148870-58-0

Molecular Formula

C27H34N2O5

Molecular Weight

466.6 g/mol

IUPAC Name

3-[3-[(3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl)methyl-methylamino]propyl]-7,8-dimethoxy-1H-3-benzazepin-2-one

InChI

InChI=1S/C27H34N2O5/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30/h7,10,12-14,16,21H,6,8-9,11,15,17H2,1-5H3

InChI Key

AQSRHFYHXNSUAO-UHFFFAOYSA-N

Canonical SMILES

CN(CCCN1C=CC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dissolve 1.1 g (3.78 mmol) of 7,8-dimethoxy-3-[3-(methylamino)propyl]-1,3-dihydro-2H-3-benzazepin-2-one in 50 ml of THF and 7 ml of dichloromethane. Add 0.69 g (4.53 mmol, 1.2 equivalent) of 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde and 0.22 ml of acetic acid. Cool the reaction mixture to 0° C. and add 1.2 g (5.67 mmol, 1.5 equivalent) of sodium triacetoxyborohydride. The reaction is instantaneous. Evaporate to dryness. The residue is taken up in water, and the aqueous phase is adjusted to pH=8 by adding 20% sodium hydroxide solution and extracted with dichloromethane. The organic phase is washed with water, dried over MgSO4, filtered and evaporated to dryness. 1.7 g of an oil is obtained, which is purified by flash chromatography on 100 g of silica (eluant=dichloromethane/ethanol/NH4OH:95/5/0.5) to yield 1.4 g of title product in the form of a colourless oil.
Name
7,8-dimethoxy-3-[3-(methylamino)propyl]-1,3-dihydro-2H-3-benzazepin-2-one
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde
Quantity
0.69 g
Type
reactant
Reaction Step Two
Quantity
0.22 mL
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Three
Name
Yield
79%

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